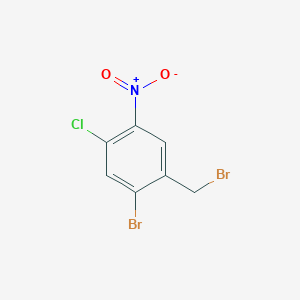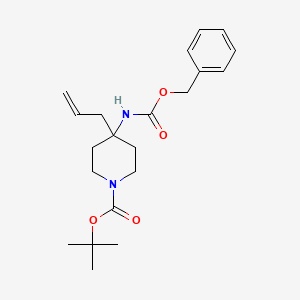
O-Allyl-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Allyl-L-homoserine is a derivative of the amino acid L-homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine and threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Allyl-L-homoserine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the alkylation of L-homoserine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, strains of Escherichia coli or Corynebacterium glutamicum can be metabolically engineered to overproduce L-homoserine, which is then chemically modified to introduce the allyl group. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
O-Allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the homoserine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
O-Allyl-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the biosynthesis of methionine and other essential amino acids.
Industry: this compound is used in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-Allyl-L-homoserine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical reactions. Molecular targets include enzymes involved in amino acid biosynthesis, where this compound can act as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
L-Homoserine: A direct precursor in the biosynthesis of methionine and threonine.
O-Acetyl-L-homoserine: An intermediate in the biosynthesis of methionine.
O-Succinyl-L-homoserine: Another intermediate in the methionine biosynthesis pathway.
Uniqueness
O-Allyl-L-homoserine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. Unlike its acetyl and succinyl counterparts, the allyl group allows for additional chemical modifications, making this compound a versatile compound in synthetic chemistry and biotechnology.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Clave InChI |
PWVANPLCFRYAIN-LURJTMIESA-N |
SMILES isomérico |
C=CCOCC[C@@H](C(=O)O)N |
SMILES canónico |
C=CCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B13475322.png)


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)

